2,3-Dimethylfuro[3,4-B]pyrazine-5,7-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylfuro[3,4-B]pyrazine-5,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-dimethylpyrazine-5,7-dione with furan derivatives . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylfuro[3,4-B]pyrazine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are often employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2,3-Dimethylfuro[3,4-B]pyrazine-5,7-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethylfuro[3,4-B]pyrazine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethylpyrazine-2,3-dicarboxylic acid anhydride
- 2,3-Dimethylpyrazine-5,7-dione
Uniqueness
2,3-Dimethylfuro[3,4-B]pyrazine-5,7-dione is unique due to its fused ring structure, which combines both furan and pyrazine rings.
Properties
CAS No. |
90196-41-1 |
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Molecular Formula |
C8H6N2O3 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
2,3-dimethylfuro[3,4-b]pyrazine-5,7-dione |
InChI |
InChI=1S/C8H6N2O3/c1-3-4(2)10-6-5(9-3)7(11)13-8(6)12/h1-2H3 |
InChI Key |
DEZSSEMIAAKOGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=O)OC2=O)C |
Origin of Product |
United States |
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